molecular formula C21H22BrNO3S B1408120 ethyl 6-bromo-5-hydroxy-1-methyl-2-(3-(phenylthio)propyl)-1H-indole-3-carboxylate CAS No. 1704066-69-2

ethyl 6-bromo-5-hydroxy-1-methyl-2-(3-(phenylthio)propyl)-1H-indole-3-carboxylate

Cat. No.: B1408120
CAS No.: 1704066-69-2
M. Wt: 448.4 g/mol
InChI Key: ILJGMIQGCKLLAC-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-hydroxy-1-methyl-2-(3-(phenylthio)propyl)-1H-indole-3-carboxylate is a complex organic compound with a molecular formula of C19H18BrNO3S

Preparation Methods

The synthesis of ethyl 6-bromo-5-hydroxy-1-methyl-2-(3-(phenylthio)propyl)-1H-indole-3-carboxylate typically involves multiple steps, starting with the preparation of the indole core. One common synthetic route includes the following steps:

  • Indole Synthesis: : The indole core can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone.

  • Bromination: : The indole core is then brominated at the 6-position using bromine in the presence of a suitable catalyst.

  • Hydroxylation: : The hydroxyl group at the 5-position is introduced using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

  • Methylation: : The indole core is methylated at the 1-position using methyl iodide or dimethyl sulfate.

  • Phenylthio Propyl Group Addition: : The phenylthio propyl group is introduced through a nucleophilic substitution reaction, where the indole core reacts with 3-(phenylthio)propyl chloride.

  • Esterification: : Finally, the carboxylic acid group is esterified using ethanol in the presence of a strong acid catalyst to form the ethyl ester.

Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

  • Reduction: : The bromine atom can be reduced to hydrogen using reducing agents such as zinc or iron in acidic conditions.

  • Substitution: : The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols.

  • Esterification and Hydrolysis: : The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base, and the carboxylic acid can be esterified with different alcohols.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing and reducing agents, and nucleophiles. Major products formed from these reactions include oxidized derivatives, reduced bromides, substituted indoles, and hydrolyzed acids.

Scientific Research Applications

Ethyl 6-bromo-5-hydroxy-1-methyl-2-(3-(phenylthio)propyl)-1H-indole-3-carboxylate has several scientific research applications:

  • Chemistry: : It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.

  • Biology: : The compound's structural features make it a potential candidate for biological studies, including enzyme inhibition and receptor binding assays.

  • Medicine: : It has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals targeting various diseases.

  • Industry: : Its unique properties are utilized in the production of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The phenylthio group, for instance, can bind to certain enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group contribute to the compound's reactivity, allowing it to participate in various biochemical processes.

Comparison with Similar Compounds

Ethyl 6-bromo-5-hydroxy-1-methyl-2-(3-(phenylthio)propyl)-1H-indole-3-carboxylate is unique due to its specific structural features. Similar compounds include:

  • Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate: : This compound lacks the propyl group, resulting in different reactivity and biological activity.

  • Ethyl 6-bromo-1-methylindole-3-carboxylate: : This compound lacks the hydroxyl and phenylthio groups, leading to distinct chemical properties.

  • Ethyl 5-hydroxy-1-methylindole-3-carboxylate:

These comparisons highlight the uniqueness of this compound and its potential for diverse applications.

Properties

IUPAC Name

ethyl 6-bromo-5-hydroxy-1-methyl-2-(3-phenylsulfanylpropyl)indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrNO3S/c1-3-26-21(25)20-15-12-19(24)16(22)13-18(15)23(2)17(20)10-7-11-27-14-8-5-4-6-9-14/h4-6,8-9,12-13,24H,3,7,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJGMIQGCKLLAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CCCSC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 6-bromo-5-hydroxy-1-methyl-2-(3-(phenylthio)propyl)-1H-indole-3-carboxylate
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ethyl 6-bromo-5-hydroxy-1-methyl-2-(3-(phenylthio)propyl)-1H-indole-3-carboxylate
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ethyl 6-bromo-5-hydroxy-1-methyl-2-(3-(phenylthio)propyl)-1H-indole-3-carboxylate
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ethyl 6-bromo-5-hydroxy-1-methyl-2-(3-(phenylthio)propyl)-1H-indole-3-carboxylate
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ethyl 6-bromo-5-hydroxy-1-methyl-2-(3-(phenylthio)propyl)-1H-indole-3-carboxylate
Reactant of Route 6
ethyl 6-bromo-5-hydroxy-1-methyl-2-(3-(phenylthio)propyl)-1H-indole-3-carboxylate

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